molecular formula C8H5F4NO2 B1593310 2,3,5,6-Tetrafluoropyridine-4-propionic acid CAS No. 916792-08-0

2,3,5,6-Tetrafluoropyridine-4-propionic acid

Cat. No. B1593310
M. Wt: 223.12 g/mol
InChI Key: JMKYZXITFXJYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluoropyridine-4-propionic acid is a chemical compound with the molecular formula C8H5F4NO2 and a molecular weight of 223.12 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluoropyridine-4-propionic acid consists of a pyridine ring with four fluorine atoms attached at the 2,3,5,6 positions and a propionic acid group attached at the 4 position .

Safety And Hazards

2,3,5,6-Tetrafluoropyridine-4-propionic acid may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

3-(2,3,5,6-tetrafluoropyridin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-5-3(1-2-4(14)15)6(10)8(12)13-7(5)11/h1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKYZXITFXJYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639941
Record name 3-(2,3,5,6-Tetrafluoropyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoropyridine-4-propionic acid

CAS RN

916792-08-0
Record name 2,3,5,6-Tetrafluoro-4-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,5,6-Tetrafluoropyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrafluoropyridine-4-propionic acid
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrafluoropyridine-4-propionic acid
Reactant of Route 3
Reactant of Route 3
2,3,5,6-Tetrafluoropyridine-4-propionic acid
Reactant of Route 4
Reactant of Route 4
2,3,5,6-Tetrafluoropyridine-4-propionic acid
Reactant of Route 5
Reactant of Route 5
2,3,5,6-Tetrafluoropyridine-4-propionic acid
Reactant of Route 6
Reactant of Route 6
2,3,5,6-Tetrafluoropyridine-4-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.